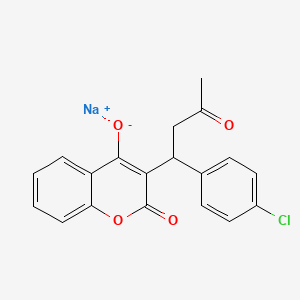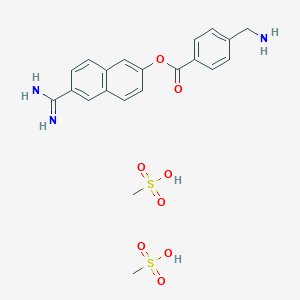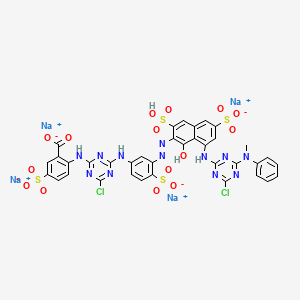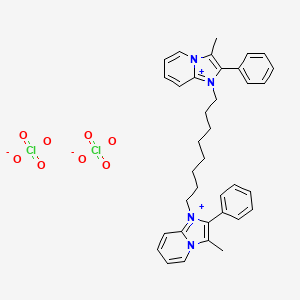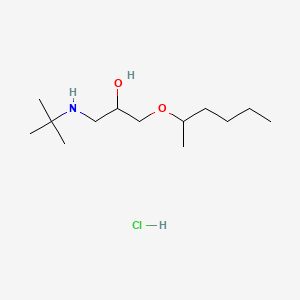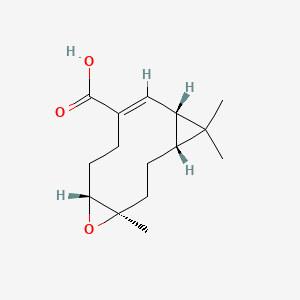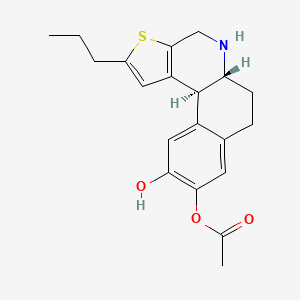
10-Deacetyl adrogolide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
10-Deacetyl adrogolide is a natural organic compound derived from the yew tree (Taxus species). It is a crucial intermediate in the synthesis of various anticancer drugs, including paclitaxel and docetaxel . This compound is known for its significant role in the biosynthesis of taxanes, which are widely used in cancer chemotherapy .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 10-Deacetyl adrogolide typically involves the extraction from the yew tree, followed by a series of chemical reactions. One common method involves the use of 9-DHB (13-acetyl-9-dihydrobaccatin) III as a starting material. The process includes the following steps :
Inputting Materials: Adding 9-DHB powder and methanol into a reaction kettle.
Reaction: Heating the reaction kettle to a certain temperature, then adding hydrazine hydrate and maintaining the temperature until the reaction is complete.
Extraction: Extracting the product from the reaction mixture.
Washing and Drying: Washing the product with appropriate solvents and drying it.
Chromatography: Using chromatography to obtain the this compound fraction.
Drying: Obtaining the final product by drying the fraction.
Industrial Production Methods
Industrial production of this compound often involves biotransformation using microbial strains. This method integrates the extraction of the compound from renewable Taxus needles and in situ whole-cell catalysis . This approach is advantageous as it shortens the production process and improves the resource utilization rate of Taxus needles.
Analyse Des Réactions Chimiques
Types of Reactions
10-Deacetyl adrogolide undergoes various chemical reactions, including:
Oxidation: Conversion to more oxidized forms.
Reduction: Reduction of specific functional groups.
Acylation: Introduction of acyl groups at specific positions.
Substitution: Replacement of functional groups with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Acylation: Acylation reactions often use acyl chlorides or anhydrides in the presence of a base.
Substitution: Substitution reactions may involve halogenating agents or nucleophiles.
Major Products Formed
Baccatin III: Formed through acetylation of this compound.
Docetaxel: A major anticancer drug synthesized from this compound.
Applications De Recherche Scientifique
10-Deacetyl adrogolide has numerous applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its role in the biosynthesis of taxanes and its interaction with enzymes.
Medicine: Crucial in the development of anticancer drugs such as paclitaxel and docetaxel.
Industry: Employed in the large-scale production of taxanes through biotransformation processes.
Mécanisme D'action
The mechanism of action of 10-Deacetyl adrogolide involves its conversion to active taxanes, which exert their effects by disrupting microtubule dynamics . This disruption leads to mitotic arrest and apoptosis in cancer cells. The compound targets tubulin, promoting its polymerization and preventing depolymerization, thereby inhibiting cell division .
Comparaison Avec Des Composés Similaires
10-Deacetyl adrogolide is similar to other taxane precursors such as:
10-Deacetylbaccatin III: Another precursor in the synthesis of paclitaxel.
Baccatin III: A more oxidized form used in taxane synthesis.
Docetaxel: A semisynthetic derivative with enhanced water solubility and potency.
Uniqueness
This compound is unique due to its specific role in the biosynthesis of taxanes and its ability to be efficiently converted into active anticancer agents through various chemical and biotransformation processes .
Propriétés
Numéro CAS |
1026654-03-4 |
|---|---|
Formule moléculaire |
C20H23NO3S |
Poids moléculaire |
357.5 g/mol |
Nom IUPAC |
[(1S,10R)-4-hydroxy-15-propyl-14-thia-11-azatetracyclo[8.7.0.02,7.013,17]heptadeca-2,4,6,13(17),15-pentaen-5-yl] acetate |
InChI |
InChI=1S/C20H23NO3S/c1-3-4-13-8-15-19(25-13)10-21-16-6-5-12-7-18(24-11(2)22)17(23)9-14(12)20(15)16/h7-9,16,20-21,23H,3-6,10H2,1-2H3/t16-,20+/m1/s1 |
Clé InChI |
UPBWWZKWFQBCML-UZLBHIALSA-N |
SMILES isomérique |
CCCC1=CC2=C(S1)CN[C@H]3[C@H]2C4=CC(=C(C=C4CC3)OC(=O)C)O |
SMILES canonique |
CCCC1=CC2=C(S1)CNC3C2C4=CC(=C(C=C4CC3)OC(=O)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


